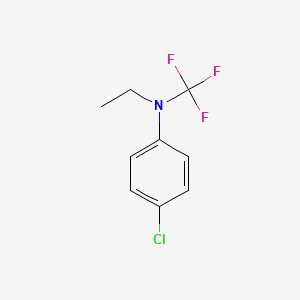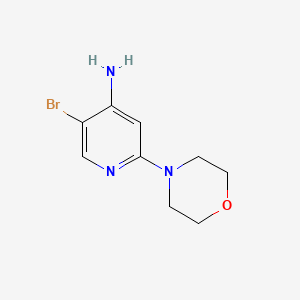
5-Bromo-2-morpholinopyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-morpholinopyridin-4-amine is a heterocyclic compound that contains a bromine atom, a morpholine ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-morpholinopyridin-4-amine typically involves the bromination of 2-morpholinopyridin-4-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
5-Bromo-2-morpholinopyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or THF.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
5-Bromo-2-morpholinopyridin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.
Biological Studies: The compound is studied for its potential biological activities, such as anti-thrombolytic and biofilm inhibition properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s derivatives are investigated for their potential use as chiral dopants in liquid crystals.
作用機序
The mechanism of action of 5-Bromo-2-morpholinopyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, its derivatives have been studied for their ability to inhibit clot formation in human blood by targeting thrombin or other coagulation factors .
類似化合物との比較
Similar Compounds
2-Amino-5-bromopyridine: This compound is similar in structure but lacks the morpholine ring.
5-Bromo-2-chloropyridin-4-amine: This compound has a chlorine atom instead of a morpholine ring.
5-Bromo-2-iodopyrimidine: This compound contains an iodine atom and a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-Bromo-2-morpholinopyridin-4-amine is unique due to the presence of both a bromine atom and a morpholine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds.
特性
分子式 |
C9H12BrN3O |
|---|---|
分子量 |
258.12 g/mol |
IUPAC名 |
5-bromo-2-morpholin-4-ylpyridin-4-amine |
InChI |
InChI=1S/C9H12BrN3O/c10-7-6-12-9(5-8(7)11)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) |
InChIキー |
HACBXCJTBWKUFR-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC=C(C(=C2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Oxopropoxy)methyl]prop-2-enenitrile](/img/structure/B13953414.png)

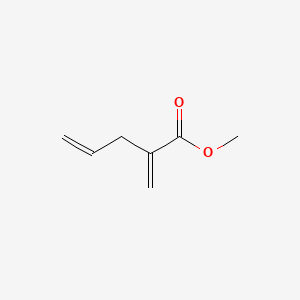


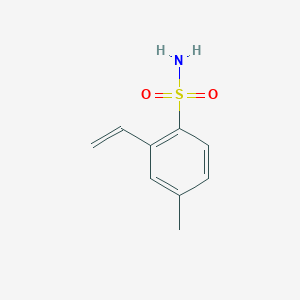

![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13953468.png)
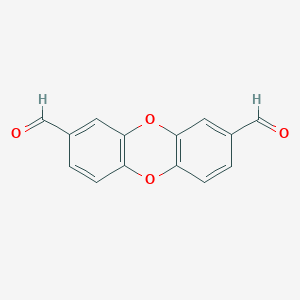

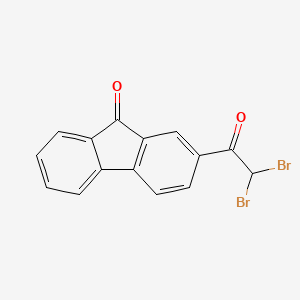
![6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine](/img/structure/B13953482.png)
